Cas no 1286728-32-2 (1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide)

1-(3,4-Difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide is a specialized organic compound featuring a difluorobenzoyl moiety linked to an azetidine carboxamide scaffold. Its structural design incorporates both fluorine substituents and a methoxyethyl group, enhancing its potential for selective interactions in medicinal chemistry applications. The presence of fluorine atoms may improve metabolic stability and binding affinity, while the azetidine ring contributes to conformational rigidity. This compound is of interest in pharmaceutical research, particularly as a potential intermediate or active moiety in drug discovery targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route allows for consistent purity and scalability, making it suitable for further derivatization or biological evaluation.
1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide structure
1286728-32-2 structure
Product Name:1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide
CAS No:1286728-32-2
MF:C14H16F2N2O3
MW:298.285250663757
CID:5919888
PubChem ID:52907499
Update Time:2025-10-30

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide
    • F6125-3346
    • AKOS024533229
    • 1286728-32-2
    • VU0532980-1
    • Inchi: 1S/C14H16F2N2O3/c1-21-5-4-17-13(19)10-7-18(8-10)14(20)9-2-3-11(15)12(16)6-9/h2-3,6,10H,4-5,7-8H2,1H3,(H,17,19)
    • InChI Key: BSIGUABTOGPZHI-UHFFFAOYSA-N
    • SMILES: N1(C(=O)C2=CC=C(F)C(F)=C2)CC(C(NCCOC)=O)C1

Computed Properties

  • Exact Mass: 298.11289870g/mol
  • Monoisotopic Mass: 298.11289870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 58.6Ų

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide Pricemore >>

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Additional information on 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide

Introduction to 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide (CAS No. 1286728-32-2) and Its Emerging Applications in Chemical Biology

The compound 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide (CAS No. 1286728-32-2) represents a fascinating molecule in the realm of chemical biology, characterized by its unique structural framework and promising biological activities. This azetidine derivative, featuring a 3,4-difluorobenzoyl moiety and an N-(2-methoxyethyl) substituent, has garnered significant attention due to its potential in modulating various biological pathways. The presence of fluorine atoms in the benzoyl group not only enhances the lipophilicity and metabolic stability of the molecule but also imparts selective interactions with biological targets, making it a valuable scaffold for drug discovery.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their ability to improve pharmacokinetic properties and binding affinity. The 3,4-difluorobenzoyl part of this compound is particularly noteworthy, as it has been shown to enhance binding interactions with enzymes and receptors. This structural feature aligns with the growing interest in fluorinated analogs that exhibit improved pharmacological profiles compared to their non-fluorinated counterparts.

One of the most compelling aspects of 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide is its potential as a tool compound for studying enzyme inhibition and receptor modulation. The azetidine ring provides a rigid scaffold that can be fine-tuned to interact with specific biological targets. For instance, studies have suggested that this compound may interact with proteases and kinases, which are key players in various disease pathways. The N-(2-methoxyethyl) group further enhances the solubility and bioavailability of the molecule, making it suitable for in vitro and in vivo studies.

Recent research has highlighted the role of azetidine derivatives in modulating inflammatory pathways. The structural motif of 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide bears resemblance to known anti-inflammatory agents, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. The fluorine atoms in the benzoyl group are particularly important here, as they can enhance the molecule's ability to cross cell membranes and reach intracellular targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the aromatic ring is a critical step, often achieved through halogen exchange or direct fluorination techniques. The subsequent coupling of the benzoyl group with the azetidine core followed by functionalization with the N-(2-methoxyethyl) side chain demands expertise in medicinal chemistry and synthetic organic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity.

In terms of biological activity, preliminary studies have demonstrated that 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide exhibits inhibitory effects on certain enzymes implicated in cancer progression. The 3,4-difluorobenzoyl moiety appears to be crucial for this activity, as it allows for optimal positioning within the active site of target enzymes. Additionally, the presence of the N-(2-methoxyethyl) group modulates interactions with nearby residues, enhancing specificity. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing such compounds for therapeutic use.

The growing interest in fluorinated azetidine derivatives has also spurred innovation in their application as probes for biochemical assays. Researchers are leveraging these compounds to develop high-throughput screening (HTS) platforms for identifying novel drug candidates. The unique properties of 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide, such as its ability to interact with specific biological targets and its stability under various conditions, make it an ideal candidate for such applications.

Looking ahead, the development of new synthetic methodologies for fluorinated azetidine derivatives will be essential for expanding their utility in drug discovery. Advances in flow chemistry and continuous manufacturing could provide scalable solutions for producing these complex molecules efficiently. Furthermore, computational modeling techniques will play a pivotal role in predicting and optimizing the biological activity of new analogs based on existing structures like 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide.

The integration of machine learning algorithms into drug discovery pipelines is another emerging trend that promises to accelerate the identification of promising candidates from large libraries of compounds. By analyzing structural features and biological data associated with known active compounds, these algorithms can predict new molecules with high potential efficacy against target diseases.

In conclusion,1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide (CAS No. 1286728-32-2) exemplifies how innovative molecular design can lead to novel bioactive entities with significant therapeutic implications. Its unique structural features make it a versatile scaffold for exploring new drug targets across multiple disease areas. As research continues to uncover its full potential,this compound is poised to contribute substantially to advancements in chemical biology and medicinal chemistry.

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